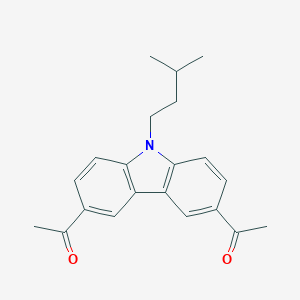
3,6-Diacetyl-9-isoamylcarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diacetyl-9-isoamylcarbazole is a carbazole derivative that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent. In
Wirkmechanismus
The mechanism of action of 3,6-Diacetyl-9-isoamylcarbazole is not fully understood. However, studies have suggested that this compound may act by binding to DNA and inducing oxidative stress. This can lead to the activation of signaling pathways that ultimately result in apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3,6-Diacetyl-9-isoamylcarbazole can have a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, as mentioned previously. Additionally, 3,6-Diacetyl-9-isoamylcarbazole has been shown to inhibit the growth of bacteria and fungi. This compound has also been investigated for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,6-Diacetyl-9-isoamylcarbazole in lab experiments is its ability to act as a fluorescent probe for the detection of DNA. This can be useful for visualizing DNA in cells and tissues. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of cancer. However, there are also limitations to using 3,6-Diacetyl-9-isoamylcarbazole in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving 3,6-Diacetyl-9-isoamylcarbazole. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety. Additionally, 3,6-Diacetyl-9-isoamylcarbazole could be investigated for its potential as an anti-inflammatory agent or as a probe for the detection of other biomolecules. Further research in these areas could lead to the development of new diagnostic tools and therapies for a variety of diseases.
Synthesemethoden
The synthesis of 3,6-Diacetyl-9-isoamylcarbazole can be achieved through a multi-step process. One common method involves the reaction of 9-isoamylcarbazole with acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 3,6-Diacetyl-9-isoamylcarbazole. Other methods have also been reported in the literature, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
3,6-Diacetyl-9-isoamylcarbazole has been studied for a variety of scientific research applications. One of its most notable uses is as a fluorescent probe for the detection of DNA. This compound has been shown to bind to DNA and fluoresce, allowing for the visualization of DNA in cells and tissues. Additionally, 3,6-Diacetyl-9-isoamylcarbazole has been investigated for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
10510-39-1 |
|---|---|
Produktname |
3,6-Diacetyl-9-isoamylcarbazole |
Molekularformel |
C21H23NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-[6-acetyl-9-(3-methylbutyl)carbazol-3-yl]ethanone |
InChI |
InChI=1S/C21H23NO2/c1-13(2)9-10-22-20-7-5-16(14(3)23)11-18(20)19-12-17(15(4)24)6-8-21(19)22/h5-8,11-13H,9-10H2,1-4H3 |
InChI-Schlüssel |
ZRLGQXONUJTYQP-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Kanonische SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonyme |
3,6-Diacetyl-9-isopentyl-9H-carbazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



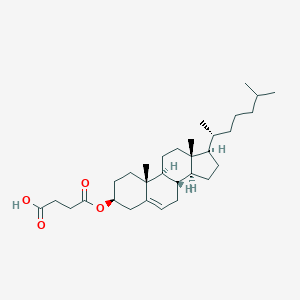
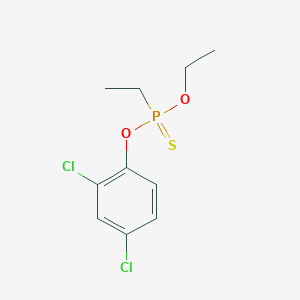
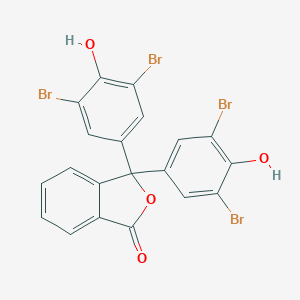

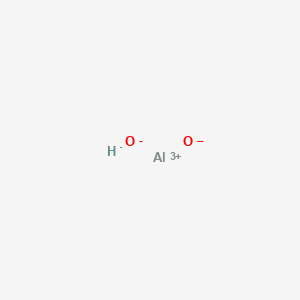
![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)
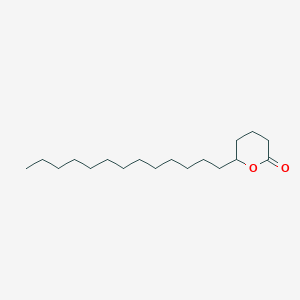
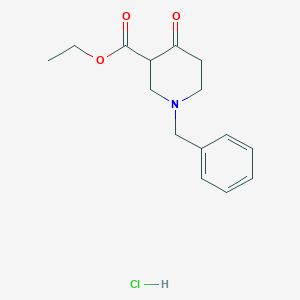


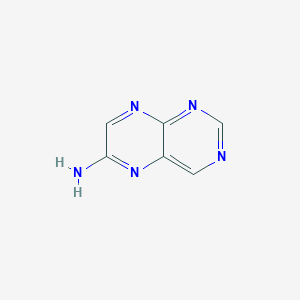
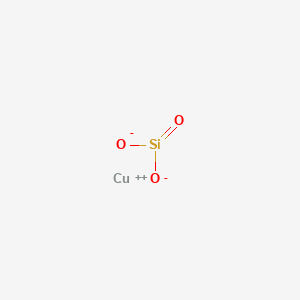
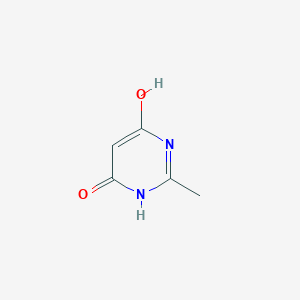
![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)